molecular formula C16H13BrF3NO2 B4112624 2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide

2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B4112624
M. Wt: 388.18 g/mol
InChI Key: UJGJSTMYQCIHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is an organic compound that features a bromophenoxy group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.

    Etherification: The 4-bromophenol is then reacted with 3-(trifluoromethyl)phenylpropanamide under basic conditions to form the desired compound. Common reagents for this step include potassium carbonate and dimethylformamide as a solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield 2-(4-iodophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide.

Scientific Research Applications

2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Agrochemicals: The compound can be utilized in the development of pesticides and herbicides.

    Materials Science: It can be incorporated into materials to enhance their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
  • 2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
  • 2-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide

Uniqueness

2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens might not. Additionally, the trifluoromethyl group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3NO2/c1-10(23-14-7-5-12(17)6-8-14)15(22)21-13-4-2-3-11(9-13)16(18,19)20/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGJSTMYQCIHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 3
Reactant of Route 3
2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 4
Reactant of Route 4
2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 5
Reactant of Route 5
2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 6
Reactant of Route 6
2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.